Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-
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Overview
Description
Cyclopentanecarboxylic acid, 1-(2-aminopropionamido)- is an organic compound with the molecular formula C9H16N2O3 It is a derivative of cyclopentanecarboxylic acid, featuring an additional 2-aminopropionamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanecarboxylic acid, 1-(2-aminopropionamido)- typically involves the following steps:
Starting Material: Cyclopentanecarboxylic acid is used as the starting material.
Amidation Reaction: The carboxylic acid group of cyclopentanecarboxylic acid is converted to an amide group by reacting with 2-aminopropionic acid under suitable conditions. This reaction often requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of cyclopentanecarboxylic acid, 1-(2-aminopropionamido)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 1-(2-aminopropionamido)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-(2-aminopropionamido)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 1-(2-aminopropionamido)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: The parent compound without the 2-aminopropionamido group.
Cyclohexanecarboxylic acid: A similar compound with a six-membered ring instead of a five-membered ring.
2-Aminopropionic acid: The amino acid component of the compound.
Uniqueness
Cyclopentanecarboxylic acid, 1-(2-aminopropionamido)- is unique due to the presence of both a cyclopentane ring and an aminopropionamido group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(2-aminopropanoylamino)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6(10)7(12)11-9(8(13)14)4-2-3-5-9/h6H,2-5,10H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAFSAFQEDZJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCC1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289737 |
Source
|
Record name | Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91633-91-9 |
Source
|
Record name | Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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